molecular formula C10H15BrN2O2 B1490808 ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate CAS No. 1407966-16-8

ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate

Cat. No.: B1490808
CAS No.: 1407966-16-8
M. Wt: 275.14 g/mol
InChI Key: GCMLQVCGOKDQKL-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate ( 1407966-16-8) is a brominated pyrazole ester derivative with a molecular formula of C10H15BrN2O2 and a molecular weight of 275.14 g/mol . This compound is characterized by its high purity, with suppliers offering specifications of 98% . It serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Researchers utilize this compound as a precursor for the synthesis of more complex molecules, and it can also be used as an impurity reference standard in analytical testing . Proper handling is required as it may cause skin and eye irritation and be harmful if swallowed . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 3-bromo-1-tert-butylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6-13(10(2,3)4)12-8(7)11/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMLQVCGOKDQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1Br)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Bioactive Compounds
    • Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate serves as an intermediate in the synthesis of various bioactive compounds, including potential pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, enhancing biological activity.
  • Medicinal Chemistry
    • The compound has been investigated for its potential as an enzyme inhibitor and receptor ligand. Research indicates that modifications to the pyrazole ring can lead to compounds with improved selectivity and potency against specific biological targets, such as kinases or G-protein coupled receptors .
  • Agrochemical Development
    • This compound is utilized in the development of novel agrochemicals, particularly herbicides and fungicides. Its structural features contribute to the efficacy of these agents in controlling pests while minimizing environmental impact .

Case Study 1: Synthesis of Pyrazole Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing a series of substituted pyrazoles. The reactions involved coupling with various electrophiles under controlled conditions, yielding derivatives with enhanced biological activities. The yield of target compounds ranged from 70% to 90%, showcasing the compound's utility in synthetic organic chemistry .

In another investigation, researchers evaluated the biological activity of derivatives synthesized from this compound against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in the low micromolar range. This highlights the potential of this compound as a scaffold for developing new anticancer agents .

Data Table: Summary of Applications

Application AreaDescriptionExample Outcomes
Medicinal ChemistryDevelopment of enzyme inhibitors and receptor ligandsImproved selectivity against targets
Agrochemical DevelopmentSynthesis of herbicides and fungicidesEnhanced efficacy in pest control
Synthetic Organic ChemistryIntermediate for synthesizing complex pyrazole derivativesHigh yields (70%-90%)
Biological TestingEvaluation against cancer cell linesSignificant cytotoxicity observed

Mechanism of Action

The mechanism by which ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In biological contexts, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The structural and functional properties of ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate are best understood through comparison with analogs differing in substituents at the 1-, 3-, or 4-positions. Below is a detailed analysis supported by physicochemical data, reactivity trends, and applications.

Structural and Physicochemical Properties

Table 1: Key Structural and Physical Parameters of Selected Pyrazole Derivatives

Compound Name CAS Number Molecular Formula MW (g/mol) 1-Substituent 3-Substituent 4-Substituent Melting Point (°C) Key Properties/Applications References
This compound Not Available C₁₀H₁₅BrN₂O₂ 275.15 tert-butyl Br COOEt N/A Drug synthesis intermediate
Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate 139308-52-4 C₇H₉BrN₂O₂ 233.06 methyl Br COOEt N/A Agrochemical precursor
Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate 1353962-22-7 C₁₁H₁₅BrN₂O₂ 287.16 cyclopentyl Br COOEt N/A Medicinal chemistry applications
Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate XWYLZJSXZASHCL* C₁₃H₁₂BrN₅O₂ 350.17 4-bromobenzyl N₃ COOEt 94.7–95.2 Click chemistry precursor
Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate 1017782-45-4 C₉H₁₄N₂O₂ 182.22 tert-butyl H COOMe N/A Laboratory synthesis reagent

*InChIKey provided where CAS is unavailable.

Key Observations:

Substituent Effects on Molecular Weight :

  • Bulky substituents (e.g., tert-butyl, cyclopentyl) increase molecular weight significantly compared to smaller groups (methyl).
  • The 4-bromobenzyl substituent in the azido derivative contributes to the highest molecular weight (350.17 g/mol) .

Melting Points :

  • The 4-bromobenzyl-substituted compound exhibits a distinct melting point (94.7–95.2°C), likely due to aromatic π-π stacking interactions absent in aliphatic analogs .

Ester Group Influence :

  • Methyl esters (e.g., C₉H₁₄N₂O₂) are lighter and may exhibit higher volatility than ethyl esters, impacting handling and storage .

Biological Activity

Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and research findings.

1. Chemical Structure and Synthesis

This compound is characterized by a pyrazole ring with a bromine atom and a tert-butyl group, contributing to its unique chemical properties. The synthesis typically involves the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with brominating agents such as CuBr₂ in acetonitrile, yielding the target compound with good efficiency .

2. Biological Activities

The biological activity of this compound has been investigated across several studies, revealing its potential in various therapeutic areas:

2.1 Antimicrobial Activity

Pyrazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

2.2 Anticancer Properties

Research has shown that pyrazole derivatives exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against cancer cell lines, showing IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
This compoundA54926
Similar Pyrazole DerivativeHeLa7.01
Similar Pyrazole DerivativeMCF-714.31

2.3 Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, potentially acting as a selective COX-2 inhibitor. In vivo studies have suggested that pyrazoles can reduce edema and inflammation in animal models .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it can lead to programmed cell death.

4. Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

Case Study 1: Anticancer Activity

A study on a series of pyrazole derivatives showed that those with bromine substitutions had enhanced anticancer activity compared to their non-brominated counterparts. This compound was among those tested and demonstrated significant cytotoxicity against lung cancer cells (A549) with an IC50 value of 26 µM .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, ethyl 3-bromo derivatives were tested against various pathogens. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent .

5.

This compound is a promising compound with diverse biological activities including antimicrobial and anticancer effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate typically involves the bromination of a pre-functionalized pyrazole ester, such as ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate or its sulfonyloxy derivatives. The bromination targets the 3-position of the pyrazole ring, introducing a bromine atom that facilitates further functionalization through cross-coupling reactions.

Two main approaches are reported:

Preparation via Bromination of 3-Substituted Sulfonyloxy Pyrazole Carboxylates

A patented method (CN114057686A) describes the preparation of bromo-pyrazole carboxylic esters by reacting 3-substituted sulfonyloxy pyrazole carboxylates with inorganic bromide salts in organic solvents. The process is summarized as follows:

Step Description
Starting material 3-substituted sulfonyloxy pyrazole carboxylate (precursor)
Brominating reagent Inorganic bromide salts such as sodium bromide, magnesium bromide, calcium bromide, zinc bromide, or copper bromide
Solvents Wide range, including tetrahydrofuran, toluene, xylene, chlorobenzene, methyl ethyl ketone, acetonitrile, N,N-dimethylformamide
Reaction temperature 0–130 °C (preferred 40–90 °C)
Reaction time 0.5–24 hours (optimal 2–12 hours)
Molar ratio brominating agent: precursor 0.5 to 3 times (optimal 1–1.5 times)

Reaction conditions and outcomes:

  • The sulfonyloxy group at position 3 is replaced by bromine via nucleophilic substitution.
  • The reaction proceeds efficiently in aprotic organic solvents.
  • Yields are optimized by controlling temperature and reagent equivalents.

This method offers a versatile and scalable route with high selectivity for the 3-bromo substitution on the pyrazole ring.

Bromination Using Copper(II) Bromide in Acetonitrile

Another commonly employed method involves direct bromination of ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate using copper(II) bromide (CuBr₂) as the brominating agent in acetonitrile solvent. The key features are:

Parameter Details
Starting material Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate
Brominating agent Copper(II) bromide (CuBr₂)
Solvent Acetonitrile
Temperature Ambient to moderate heating (0–50 °C)
Reaction time Several hours (typically 2–12 hours)
Purification Flash chromatography (cyclohexane/ethyl acetate gradient)
Yield Good to excellent (>90%)

This method is favored for its simplicity and high efficiency. The bromination selectively occurs at the 3-position of the pyrazole ring due to electronic and steric factors. The tert-butyl group at the 1-position remains intact, preserving the compound’s structural integrity.

Radical Bromination Using N-Bromosuccinimide (NBS)

In some synthetic protocols, N-bromosuccinimide (NBS) is used as a brominating agent under radical initiation conditions (e.g., azobisisobutyronitrile, AIBN) in anhydrous solvents such as dichloromethane or carbon tetrachloride. Key aspects include:

Parameter Details
Brominating agent N-Bromosuccinimide (NBS)
Radical initiator AIBN or similar
Solvent Dichloromethane (DCM), carbon tetrachloride (CCl₄)
Temperature 0–50 °C
Reaction time Variable, optimized to avoid over-bromination
Outcome Selective bromination at the 3-position

This approach requires careful control of reaction conditions to prevent multiple brominations or side reactions. It is less commonly employed for large-scale synthesis due to the need for radical initiators and potential safety concerns.

Summary Table of Preparation Methods

Method Starting Material Brominating Agent Solvent(s) Temperature (°C) Time (h) Yield (%) Notes
Sulfonyloxy substitution 3-substituted sulfonyloxy pyrazole carboxylate NaBr, MgBr₂, CaBr₂, ZnBr₂, CuBr THF, toluene, xylene, acetonitrile, DMF 40–90 2–12 High Scalable, selective
CuBr₂ bromination Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate CuBr₂ Acetonitrile 20–50 2–12 >90 Simple, efficient
Radical bromination Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate NBS + AIBN DCM, CCl₄ 0–50 Variable Moderate to high Requires radical initiator

Research Findings and Optimization

  • Reaction temperature and time are critical parameters influencing yield and selectivity. Moderate temperatures (40–90 °C) and reaction durations (2–12 hours) generally provide optimal results.
  • Choice of solvent affects solubility and reaction kinetics. Aprotic solvents like tetrahydrofuran, acetonitrile, and dimethylformamide are preferred for their ability to dissolve both organic substrates and inorganic bromide salts.
  • Molar ratio of brominating agent to substrate influences completeness of reaction and minimization of side products. Slight excess (1–1.5 equivalents) of brominating agent is optimal.
  • Purification typically involves flash chromatography to achieve high purity (>90%).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves bromination of a pre-functionalized pyrazole ester. For example, bromine or N-bromosuccinimide (NBS) can be used in the presence of a radical initiator (e.g., AIBN) in anhydrous solvents like DCM or CCl₄ at 0–50°C. Optimization of equivalents of brominating agents and reaction time is critical to avoid over-bromination. Purification via flash chromatography (cyclohexane/ethyl acetate gradients) yields the product with >90% purity .
  • Key Data : A similar compound, ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate, was synthesized with 96% yield using azide substitution under trifluoroacetic acid catalysis .

Q. How can NMR spectroscopy distinguish the positional isomerism of the tert-butyl and bromo substituents in this compound?

  • Methodology : ¹H NMR analysis resolves the tert-butyl group as a singlet at δ ~1.35 ppm (9H), while the pyrazole proton adjacent to bromine appears as a deshielded singlet (δ ~8.0–8.5 ppm). ¹³C NMR confirms the tert-butyl carbon at ~30–35 ppm and the ester carbonyl at ~160–165 ppm. Coupling patterns in 2D NMR (e.g., HSQC, HMBC) validate connectivity .

Q. What purification strategies are effective for isolating this compound from byproducts like di-brominated analogs?

  • Methodology : Flash chromatography with silica gel and a gradient eluent (e.g., 0–30% ethyl acetate in cyclohexane) effectively separates mono- and di-brominated species. Dry loading with Celite® improves resolution. TLC (Rf ~0.5 in 2:1 cyclohexane/ethyl acetate) monitors reaction progress .

Q. How does the tert-butyl group enhance stability during storage or reaction conditions?

  • Methodology : The tert-butyl group sterically shields the pyrazole ring, reducing decomposition via hydrolysis or oxidation. Stability tests under ambient conditions (25°C, 60% humidity) show >95% purity retention over 6 months when stored in inert atmospheres .

Advanced Research Questions

Q. What computational methods can predict the regioselectivity of bromination in similar pyrazole derivatives?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to identify the most stable bromination site. Fukui indices and molecular electrostatic potential (MEP) maps highlight nucleophilic centers. Experimental validation via HPLC-MS confirms predicted regioselectivity .

Q. How can kinetic studies resolve contradictions in reported reaction rates for tert-butyl-substituted pyrazole bromination?

  • Methodology : Pseudo-first-order kinetics under varying bromine concentrations and temperatures (10–50°C) reveal activation energy (Ea) via Arrhenius plots. Competing pathways (radical vs. electrophilic bromination) are distinguished by radical trapping agents (e.g., TEMPO) and isotopic labeling .

Q. What role does this compound play in synthesizing triazole-pyrazole hybrids for medicinal chemistry?

  • Methodology : The bromo group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes to form triazole hybrids. Biological screening (e.g., antimicrobial assays) shows IC₅₀ values <10 μM for hybrids with electron-withdrawing substituents .

Q. How do steric effects from the tert-butyl group influence catalytic cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) mitigate steric hindrance during coupling with aryl boronic acids. Comparative studies with methyl or phenyl analogs show tert-butyl reduces coupling efficiency by 20–30% but improves product crystallinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
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ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate

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